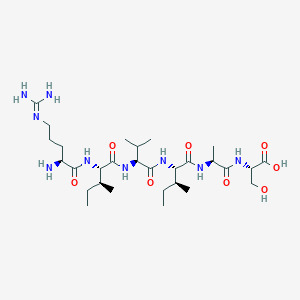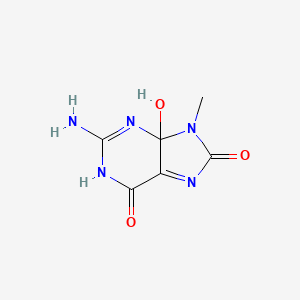![molecular formula C15H14ClNO B14211147 2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-80-7](/img/structure/B14211147.png)
2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxyphenyl ethynyl group and a methyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the reaction of 4-methoxyphenylacetylene with a suitable base to form the ethynyl intermediate.
Coupling Reaction: The ethynyl intermediate is then coupled with 6-methylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the coupled product to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(4-Methoxyphenyl)ethynyl]pyridine: Lacks the methyl group on the pyridine ring.
4-Methoxyphenylacetylene: Contains the ethynyl group but lacks the pyridine ring.
6-Methylpyridine: Contains the methyl group but lacks the ethynyl and methoxyphenyl groups.
Uniqueness
2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the ethynyl and methoxyphenyl groups, along with the methyl-substituted pyridine ring, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
823198-80-7 |
|---|---|
Molekularformel |
C15H14ClNO |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C15H13NO.ClH/c1-12-4-3-5-14(16-12)9-6-13-7-10-15(17-2)11-8-13;/h3-5,7-8,10-11H,1-2H3;1H |
InChI-Schlüssel |
HWDZFZPCXZYVQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C#CC2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)

![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)


![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)
![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)

